molecular formula C9H10BNO2 B2461864 (5-methyl-1H-indol-4-yl)boronic acid CAS No. 693286-67-8

(5-methyl-1H-indol-4-yl)boronic acid

Cat. No.: B2461864
CAS No.: 693286-67-8
M. Wt: 174.99
InChI Key: DJOHUNFVXQUGOL-UHFFFAOYSA-N
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Description

(5-methyl-1H-indol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids It features an indole ring substituted with a boronic acid group at the 4-position and a methyl group at the 5-position

Safety and Hazards

Boronic acids, including “(5-methyl-1H-indol-4-yl)boronic acid”, can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Boronic acids are increasingly being used in diverse areas of research. Their interaction with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . Future research may focus on expanding these applications and exploring new ones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1H-indol-4-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 5-methylindole using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts and reaction conditions is also optimized to reduce costs and environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methyl-1H-indol-4-yl)boronic acid is unique due to the specific positioning of the boronic acid and methyl groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

(5-methyl-1H-indol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOHUNFVXQUGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1C=CN2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-5-methylindole (800 mg, 3.8 mmol) in anhydrous ether (8 mL) is added with stirring to a suspension of potassium hydride (560 mg, 4.2 mmol, 30% dispersion in mineral oil) in anhydrous ether at 0° C. under argon. The resulting mixture is cooled to −78° C. and tert-butyllithium (4.9 ml, of 1.7 M in pentane, 8.4 mmol) is slowly added. The resulting cream-colored mixture is stirred at −78° C. for 1 hour. Tributylborate (3.1 mL, 11.4 mmol) is slowly added and the reaction mixture is stirred for 1 hour at −78° C. before being allowed to slowly warm to room temperature. More anhydrous ether is added to facilitate stirring. After stirring for 24 hours, the resulting sticky mixture is diluted with ether and transferred in portions with stirring to a precooled solution of 1 M phosphoric acid (50 mL). After stirring for 30 minutes, the acidic mixture is extracted with diethyl ether (75 mL×3) and the combined extracts are extracted with 1 N sodium hydroxide (20 ml×4). The combined base extracts are cooled with an ice bath, acidified with 1 M phosphoric acid and extracted with ethyl acetate (20 ml×3). The combined extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered and concentrated to obtain a beige residue. The residue is triturated with hexane to obtain the desired 5-methylindole-4-boronic acid as a beige gum (230 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
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Quantity
8 mL
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solvent
Reaction Step One
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560 mg
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4.9 mL
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3.1 mL
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reactant
Reaction Step Four
Quantity
50 mL
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reactant
Reaction Step Five
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0 (± 1) mol
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solvent
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0 (± 1) mol
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